Prmt5-IN-28 -

Prmt5-IN-28

Catalog Number: EVT-15273637
CAS Number:
Molecular Formula: C18H19ClN4O5
Molecular Weight: 406.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Prmt5-IN-28 is classified as a small molecule inhibitor specifically targeting the active site of protein arginine methyltransferase 5. It is derived from a series of synthetic modifications aimed at enhancing selectivity and potency against this enzyme. The compound's structure allows it to interact effectively with the enzyme's active site, inhibiting its methylation activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Prmt5-IN-28 features a triazole ring connected to an adenosine scaffold, which is crucial for its binding affinity to protein arginine methyltransferase 5. The compound's design aims to mimic the natural substrate of the enzyme, allowing for effective competition at the active site.

Key structural characteristics include:

  • Triazole Ring: Enhances binding interactions through hydrogen bonding.
  • Adenosine Moiety: Serves as a scaffold that mimics S-adenosylmethionine, the natural cofactor for protein arginine methyltransferases.
Chemical Reactions Analysis

Reactions and Technical Details

Prmt5-IN-28 primarily acts through competitive inhibition of protein arginine methyltransferase 5. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access. This inhibition alters downstream signaling pathways and gene expression profiles associated with arginine methylation.

Mechanism of Action

Process and Data

The mechanism by which Prmt5-IN-28 exerts its effects involves:

  1. Competitive Inhibition: By binding to the active site of protein arginine methyltransferase 5, it prevents the transfer of methyl groups from S-adenosylmethionine to substrate proteins.
  2. Altered Protein Function: Inhibition leads to decreased levels of symmetric dimethylarginine on target proteins, which can disrupt various cellular functions including transcriptional regulation and signal transduction pathways.

Data from studies indicate that Prmt5-IN-28 effectively reduces methylation levels in target proteins in vitro and in vivo, supporting its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Prmt5-IN-28 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300–400 g/mol (exact value depends on specific substitutions).
  • Solubility: Generally soluble in organic solvents like DMSO; solubility in aqueous media may vary.
  • Stability: Stability under physiological conditions is critical for its effectiveness as a therapeutic agent.

These properties are essential for evaluating the compound's bioavailability and pharmacokinetics.

Applications

Scientific Uses

Prmt5-IN-28 has significant potential applications in scientific research and medicine:

  1. Cancer Research: As an inhibitor of protein arginine methyltransferase 5, it can be utilized in studies investigating cancer cell proliferation, apoptosis, and metastasis.
  2. Therapeutic Development: Its selective inhibition profile makes it a candidate for drug development targeting cancers characterized by overactive protein arginine methylation pathways.
  3. Biochemical Studies: It serves as a tool compound for elucidating the role of protein arginine methylation in various biological processes.
Introduction to PRMT5 as a Therapeutic Target in Oncogenesis

Role of PRMT5 in Protein Arginine Methylation and Cancer Pathobiology

Protein arginine methyltransferase 5 (PRMT5) is a type II enzyme that catalyzes symmetric dimethylation (SDMA) of arginine residues on histone and non-histone substrates. This post-translational modification regulates critical cellular processes, including transcriptional regulation, RNA splicing, DNA damage repair, and signal transduction [2] [4] [7]. PRMT5 forms a catalytically essential 4:4 hetero-octameric complex with methylosome protein 50 (MEP50/WDR77), which stabilizes the enzyme and enhances its substrate affinity [7]. The enzyme exhibits substrate preference for glycine-rich motifs (e.g., GRG sequences), allowing conformational flexibility for methylation [7] [9].

PRMT5 is dysregulated across numerous malignancies, including lymphoma, breast cancer, glioblastoma, and lung cancer. Overexpression correlates with poor prognosis due to its role in activating oncogenic pathways and repressing tumor suppressors [2] [4]. Mechanistically, PRMT5 catalyzes SDMA formation by transferring methyl groups from S-adenosylmethionine (SAM) to target arginines, producing S-adenosylhomocysteine (SAH) as a byproduct. This reaction alters hydrogen bonding capacity and steric properties of substrate proteins, modulating their interactions and functions [3] [7].

Table 1: Classification of PRMT Enzymes Relevant to Oncogenesis

PRMT TypeMethylation ActivityKey MembersCellular Functions
Type IAsymmetric dimethylation (ADMA)PRMT1, CARM1 (PRMT4)Transcriptional activation, mRNA metabolism
Type IISymmetric dimethylation (SDMA)PRMT5, PRMT9Transcriptional repression, spliceosome assembly
Type IIIMonomethylation (MMA)PRMT7Stress response, DNA repair

PRMT5-Dependent Oncogenic Signaling Pathways: Proliferation, Apoptosis Evasion, and Metastasis

PRMT5 drives tumorigenesis through methylation-dependent regulation of diverse signaling cascades:

  • Cell Cycle Progression: PRMT5 epigenetically represses tumor suppressors RBL2 and CDKN1B (p27), while promoting expression of cyclins (CCND1, CCNE1) and CDKs (CDK4, CDK6) [2] [3]. In ER+ breast cancer, PRMT5 directly interacts with CDK4, displacing p16INK4a and facilitating RB phosphorylation and E2F activation [8].

  • Apoptosis Evasion: PRMT5 methylates and stabilizes anti-apoptotic factors (e.g., BCL6, KLF4) while repressing pro-apoptotic proteins [2] [4]. Methylation of p53 at arginine residues modulates its DNA-binding affinity and transcriptional activity, altering expression of apoptosis-related genes [4] [7].

  • Metastatic Signaling: PRMT5 promotes epithelial-mesenchymal transition (EMT) through methylation of transcription factors (e.g., SNAIL, SLUG) and histone marks that repress epithelial genes (e.g., CDH1) [4] [10]. In gastric cancer, PRMT5 recruits DNMT3A to methylate the IRX1 tumor suppressor promoter, accelerating metastasis [4].

Table 2: Key Non-Histone Substrates of PRMT5 in Oncogenic Pathways

SubstrateMethylation SiteBiological ConsequenceCancer Relevance
p53Multiple arginine residuesModulated DNA binding and transcriptional activityAltered apoptosis in sarcoma/lymphoma
E2F1UnknownEnhanced stability and transactivationIncreased proliferation in colon cancer
SREBP1UnknownStabilization and increased lipogenesisMetabolic reprogramming in HCC
EGFRUnknownEnhanced EGFR-SHP1 interactionSuppressed ERK signaling in breast cancer
FUSRGG domainsRegulates RNA Pol II binding and transcriptional fidelitySplicing dysregulation in RB-deficient cancers

Epigenetic Regulation by PRMT5: Histone Methylation and Transcriptional Repression

PRMT5 exerts genome-wide epigenetic control through symmetric dimethylation of histone residues:

  • Transcriptional Repression: PRMT5 catalyzes H4R3me2s, H3R8me2s, and H3R2me2s marks, which recruit DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and other repressive complexes [4] [6] [7]. This mediates silencing of tumor suppressors (e.g., ST7, PTPROt, RB1) in lymphoma and solid tumors [2] [4].

  • Chromatin Remodeling: PRMT5 associates with SWI/SNF complexes and NuRD to facilitate chromatin compaction at target loci [4] [7]. In prostate cancer, PRMT5 cooperates with BRG1 and Sp1 to deposit H4R3me2s at the androgen receptor (AR) promoter, amplifying oncogenic signaling [4].

  • Immunomodulation: PRMT5 represses CD274 (PD-L1) expression via H4R3me2s deposition, creating an immunosuppressive tumor microenvironment [5] [6]. Conversely, PRMT5 inhibition upregulates PD-L1 through derepression mechanisms, suggesting combinatorial potential with immune checkpoint blockade [5].

Table 3: Epigenetic Marks Catalyzed by PRMT5 and Functional Outcomes

Histone MarkAssociated ComplexesTranscriptional EffectTarget Genes/Pathways
H4R3me2sDNMT3A, HDAC, NuRDRepressionST7, RB1, CD274 (PD-L1)
H3R8me2sSWI/SNF, CoRESTRepressionNM23, RBL1, RBL2
H3R2me2sWDR77/MEP50Activation/RepressionVIM, SLC7A11, FOXP1
H2AR3me2sMEP50RepressionPluripotency factors in stem cells

Rationale for PRMT5 Inhibition in Targeted Cancer Therapy

The oncogenic dependency ("PRMT5 addiction") in multiple malignancies provides a compelling rationale for therapeutic targeting:

  • Synthetic Lethality in RB-Deficient Cancers: Genome-wide CRISPR screens identified PRMT5 as essential in ER+/RB1-knockout breast cancer. PRMT5 inhibition blocks the G1-to-S transition independently of RB via FUS-mediated RNA processing defects, impairing DNA synthesis genes [8]. This vulnerability extends to CDK4/6 inhibitor-resistant tumors with RB loss.

  • Dual Pathway Blockade: PRMT5 inhibitors synergize with endocrine therapies in ER+ breast cancer. Combining pemrametostat (PRMT5i) with fulvestrant (ER degrader) suppresses growth of RB-deficient patient-derived xenografts more effectively than monotherapy [8]. Similarly, PRMT5 inhibition enhances anti-tumor immunity when combined with PD-1/PD-L1 blockade by overcoming compensatory PD-L1 upregulation [5] [6].

  • Cancer Stemness Regulation: PRMT5 maintains breast cancer stem cells (BCSCs) through H3R2me2s-mediated repression of differentiation genes and FOXP1 expression [10]. Targeting PRMT5 depletes BCSC populations and sensitizes tumors to chemotherapy.

Table 4: Preclinical Evidence Supporting PRMT5 Inhibition Strategies

Therapeutic ContextCombination AgentMolecular MechanismExperimental Model
CDK4/6i resistance (RB loss)FulvestrantFUS-Pol II dissociation → intron retention in DNA synthesis genesER+ PDX organoids (HCI-018)
Immunotherapy resistanceAnti-PD-L1Derepression of type I IFN response + PD-L1 blockadeSyngeneic lung cancer (LLC)
Stemness targetingChemotherapyFOXP1 downregulation + histone demethylationBreast cancer stem cells

Properties

Product Name

Prmt5-IN-28

IUPAC Name

(2R,3S,4R,5R)-2-[(R)-(4-chlorophenyl)-hydroxymethyl]-5-[4-(methoxyamino)pyrrolo[2,3-d]pyrimidin-7-yl]oxolane-3,4-diol

Molecular Formula

C18H19ClN4O5

Molecular Weight

406.8 g/mol

InChI

InChI=1S/C18H19ClN4O5/c1-27-22-16-11-6-7-23(17(11)21-8-20-16)18-14(26)13(25)15(28-18)12(24)9-2-4-10(19)5-3-9/h2-8,12-15,18,24-26H,1H3,(H,20,21,22)/t12-,13+,14-,15-,18-/m1/s1

InChI Key

AMEIDIZPVPXFLE-KQVLKZGSSA-N

Canonical SMILES

CONC1=C2C=CN(C2=NC=N1)C3C(C(C(O3)C(C4=CC=C(C=C4)Cl)O)O)O

Isomeric SMILES

CONC1=C2C=CN(C2=NC=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)[C@@H](C4=CC=C(C=C4)Cl)O)O)O

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